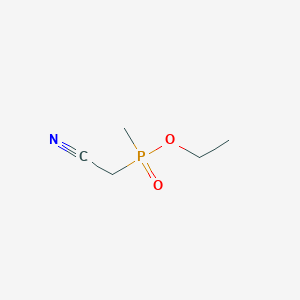

Ethyl (cyanomethyl)methylphosphinate

Cat. No. B8795314

Key on ui cas rn:

118327-71-2

M. Wt: 147.11 g/mol

InChI Key: GUZLXOPGBKIZDI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04904813

Procedure details

226.5 g (3 mol) of chloroacetonitrile were heated to 60° C. 470 g (3.53 mol) of diethyl methylphosphonate were added dropwise over a period of 3 hours at 70° to 80° C. During this step heating was not necessary; the reaction was exothermic. Ethyl chloride was collected in a down-stream cold trap. After the dropwise addition was finished, the mixture was slowly heated to 125° C. and kept at this temperature until no more waste gas (ethyl chloride) could be detected. The mixture was subsequently cooled and distilled through a column under an aspirator vacuum to give 418 g of ethyl cyanomethtylmethylphosphinate (b.p. 108°-109° C., 0.0133 kPa). This correspnds to a yield of 95% of theory, based on the amount of chloroacetonitrile used. ##STR4##

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][C:3]#[N:4].[CH3:5][P:6](=O)([O:10]CC)[O:7][CH2:8][CH3:9]>>[C:3]([CH2:2][P:6]([CH3:5])(=[O:10])[O:7][CH2:8][CH3:9])#[N:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

226.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC#N

|

Step Two

|

Name

|

|

|

Quantity

|

470 g

|

|

Type

|

reactant

|

|

Smiles

|

CP(OCC)(OCC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

125 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

During this step heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Ethyl chloride was collected in a down-stream cold trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was subsequently cooled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled through a column under an aspirator vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 418 g of ethyl cyanomethtylmethylphosphinate (b.p. 108°-109° C., 0.0133 kPa)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)CP(OCC)(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |